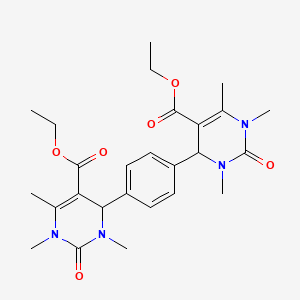![molecular formula C17H22N2O3S B11464667 2-butyl-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B11464667.png)
2-butyl-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-butyl-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one is a complex organic compound belonging to the class of imidazoisoquinolines. This compound is characterized by its unique structure, which includes a thioxo group and multiple methoxy groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The synthesis begins with the formation of the isoquinoline core through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Thioxo Group: The thioxo group is introduced via a thiation reaction, where a carbonyl group is converted to a thioxo group using reagents such as Lawesson’s reagent or phosphorus pentasulfide.
Methoxylation: The methoxy groups are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Butyl Substitution: The butyl group is introduced via alkylation reactions using butyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-butyl-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the thioxo group to a thiol or other reduced forms.
Substitution: The methoxy and butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced derivatives.
Scientific Research Applications
2-butyl-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-butyl-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Altering Gene Expression: It may influence the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-butyl-7,8-dimethoxy-3-oxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one: Similar structure but with an oxo group instead of a thioxo group.
2-butyl-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]quinolin-1(5H)-one: Similar structure but with a quinoline core instead of an isoquinoline core.
Uniqueness
The uniqueness of 2-butyl-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one lies in its specific combination of functional groups and its potential biological activities. The presence of both methoxy and thioxo groups, along with the isoquinoline core, gives it distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C17H22N2O3S |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-butyl-7,8-dimethoxy-3-sulfanylidene-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-1-one |
InChI |
InChI=1S/C17H22N2O3S/c1-4-5-6-18-16(20)13-7-11-8-14(21-2)15(22-3)9-12(11)10-19(13)17(18)23/h8-9,13H,4-7,10H2,1-3H3 |
InChI Key |
XLYQBFKTURRNAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2CC3=CC(=C(C=C3CN2C1=S)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(4-methoxyphenoxy)ethyl]-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B11464601.png)
![3-fluoro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11464610.png)
![7-[2-(4-Methoxyphenyl)ethenyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B11464613.png)
![2-(4-benzyl-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)-N-phenylacetamide](/img/structure/B11464621.png)
![3-anilino-8-(7-methoxy-1,3-benzodioxol-5-yl)-2-phenyl-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodec-1(9)-ene-6,10-dione](/img/structure/B11464626.png)
![N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-methyl-2-(thiophen-2-yl)acetamide](/img/structure/B11464632.png)
![N-(5-chloro-2-methoxyphenyl)-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide](/img/structure/B11464640.png)
![3-(4-chlorophenyl)-5-(3-pyridyl)-7,8,9,10-tetrahydro-6H-cyclohepta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B11464650.png)
![8-(2-methoxyethyl)-1,3-dimethyl-7-[(Z)-2-phenylethenyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11464655.png)
![methyl 1-butyl-4-[(3-cyclohexylpropanoyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11464663.png)
![methyl [7-(4-fluorophenyl)-4-(3-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11464677.png)
![7-tert-butyl-4-(3,4,5-trimethoxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11464683.png)
![Methyl 4-(4-methoxyphenyl)-6-[(3-methylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11464691.png)
